molecular formula C6H11F2NO B13905890 [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol

Cat. No.: B13905890
M. Wt: 151.15 g/mol
InChI Key: JBIDODZVMVOUMA-YFKPBYRVSA-N
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Description

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol is a chemical compound with the molecular formula C6H11F2NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the difluoroethyl group and the hydroxyl group attached to the azetidine ring makes this compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol typically involves the reaction of azetidine derivatives with difluoroethylating agents. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various difluoroethylated derivatives.

Scientific Research Applications

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol involves its interaction with various molecular targets. The difluoroethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol
  • [(2S)-1-(2,2,2-Trifluoroethyl)azetidin-2-YL]methanol
  • [(2S)-1-(2,2-Difluoroethyl)azetidin-3-YL]methanol

Uniqueness

This compound is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

[(2S)-1-(2,2-difluoroethyl)azetidin-2-yl]methanol

InChI

InChI=1S/C6H11F2NO/c7-6(8)3-9-2-1-5(9)4-10/h5-6,10H,1-4H2/t5-/m0/s1

InChI Key

JBIDODZVMVOUMA-YFKPBYRVSA-N

Isomeric SMILES

C1CN([C@@H]1CO)CC(F)F

Canonical SMILES

C1CN(C1CO)CC(F)F

Origin of Product

United States

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